molecular formula C14H10F5P B1610283 (Pentafluoroethyl)(diphenyl)phosphane CAS No. 20157-74-8

(Pentafluoroethyl)(diphenyl)phosphane

Cat. No.: B1610283
CAS No.: 20157-74-8
M. Wt: 304.19 g/mol
InChI Key: PEVPYFJDZKYVEE-UHFFFAOYSA-N
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Description

(Pentafluoroethyl)(diphenyl)phosphane is an organophosphorus compound with the molecular formula C14H10F5P It is characterized by the presence of a pentafluoroethyl group and two phenyl groups attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentafluoroethyl)(diphenyl)phosphane typically involves the reaction of pentafluoroethyl halides with diphenylphosphine. One common method is the reaction of pentafluoroethyl iodide with diphenylphosphine in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(Pentafluoroethyl)(diphenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (Pentafluoroethyl)(diphenyl)phosphane is used as a ligand in coordination chemistry. Its ability to stabilize metal complexes makes it valuable in catalysis and materials science.

Biology

Medicine

In medicine, this compound derivatives are explored for their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and as a reagent in various organic transformations. Its unique reactivity makes it valuable in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of (Pentafluoroethyl)(diphenyl)phosphane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The pentafluoroethyl group enhances the electrophilic character of the phosphorus atom, making it more reactive towards nucleophiles. Conversely, the phenyl groups can stabilize the compound through resonance, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Pentafluoroethyl)(diphenyl)phosphane is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions requiring strong electrophilic or nucleophilic character .

Properties

IUPAC Name

1,1,2,2,2-pentafluoroethyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5P/c15-13(16,17)14(18,19)20(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVPYFJDZKYVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467657
Record name (Pentafluoroethyl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20157-74-8
Record name (Pentafluoroethyl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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